molecular formula C13H16N2O4S2 B10808983 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide

2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B10808983
M. Wt: 328.4 g/mol
InChI Key: KHKMDUCHOUMACF-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with methoxy groups and a sulfonamide group. The presence of the thiazole ring adds to its chemical diversity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Attachment of the Thiazole Ring to the Benzene Sulfonamide: This step involves the nucleophilic substitution reaction where the thiazole ring is attached to the benzene sulfonamide via a methyl bridge.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxybenzene-1-sulfonamide: Lacks the thiazole ring, making it less versatile in biological applications.

    N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide: Lacks the methoxy groups, which can affect its reactivity and biological activity.

    2,5-dimethoxy-N-methylbenzene-1-sulfonamide: Lacks the thiazole ring, reducing its potential interactions with biological targets.

Uniqueness

The presence of both the methoxy groups and the thiazole ring in 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide makes it unique. This combination allows for a wide range of chemical reactions and biological interactions, enhancing its utility in various scientific fields.

Biological Activity

2,5-Dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound notable for its diverse biological activities. The unique structural features, including a sulfonamide group and a thiazole ring, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structural Characteristics

The compound's structure can be represented as follows:

C13H16N2O4S\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}

Key features include:

  • Benzene Ring : Substituted with two methoxy groups.
  • Sulfonamide Group : Known for its biological activity.
  • Thiazole Ring : Imparts additional reactivity and interaction capabilities with biological targets.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant antibacterial activity with varying Minimum Inhibitory Concentrations (MICs).

Pathogen MIC (mg/mL) MBC (mg/mL)
Bacillus cereus0.23 - 0.700.47 - 0.94
Escherichia coli0.47 - 0.94Not specified
Salmonella Typhimurium0.23 - 0.70Not specified

These results suggest that the compound is particularly effective against Bacillus cereus, while showing moderate activity against E. coli and S. Typhimurium .

Anticancer Activity

The thiazole moiety in the compound has been linked to anticancer properties. In vitro studies have shown that derivatives of thiazole exhibit significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM)
Human glioblastoma U251< 10
Human melanoma WM793< 10

Research indicates that the presence of electron-donating groups enhances the anticancer activity of thiazole derivatives . The structure-activity relationship (SAR) analysis reveals that modifications to the phenyl ring influence cytotoxicity significantly.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The sulfonamide group can form hydrogen bonds with enzymes, inhibiting their activity.
  • Receptor Modulation : The thiazole ring may interact with various receptors, modulating their function and influencing cellular pathways.

These interactions can lead to various biological effects, including antimicrobial efficacy and anticancer activity .

Case Studies

Several studies have reported on the synthesis and evaluation of related compounds with similar structures:

  • A study on thiazole-bearing molecules indicated that modifications in substituents significantly affect their biological activities, including anticonvulsant and anticancer properties .
  • Another investigation highlighted the synthesis of new heteroaryl thiazole derivatives, which showed promising antimicrobial activity across multiple bacterial strains .

Properties

IUPAC Name

2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S2/c1-9-15-10(8-20-9)7-14-21(16,17)13-6-11(18-2)4-5-12(13)19-3/h4-6,8,14H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKMDUCHOUMACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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